1-(4-chloromethylphenyl)-1H-pyrrole
Overview
Description
1-(4-chloromethylphenyl)-1H-pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a 4-chloromethylphenyl group
Scientific Research Applications
1-(4-chloromethylphenyl)-1H-pyrrole has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor-ligand interactions.
Mechanism of Action
Mode of Action
It is known that the chloromethyl group can undergo nucleophilic substitution reactions , which could potentially lead to interactions with various biological targets.
Biochemical Pathways
A related compound, 1-(4-chloromethylphenyl)propene, has been shown to undergo both homolytic and heterolytic carbon-chlorine bond fission in the presence of light, suggesting potential involvement in photolytic pathways .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chloromethylphenyl)-1H-pyrrole typically involves the chloromethylation of phenylpyrrole. One common method includes the reaction of phenylpyrrole with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(4-chloromethylphenyl)-1H-pyrrole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Nucleophilic Substitution: Substituted pyrroles with various functional groups.
Oxidation: Pyrrole carboxylic acids or aldehydes.
Reduction: Methyl-substituted pyrroles.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-1H-pyrrole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
1-(4-bromomethylphenyl)-1H-pyrrole: Similar in structure but with a bromine atom, which can affect its reactivity and biological activity.
1-(4-nitrophenyl)-1H-pyrrole: Contains a nitro group, leading to different electronic properties and reactivity.
Uniqueness
1-(4-chloromethylphenyl)-1H-pyrrole is unique due to its chloromethyl group, which provides a site for further functionalization.
Properties
IUPAC Name |
1-[4-(chloromethyl)phenyl]pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYOKITWZVOIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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